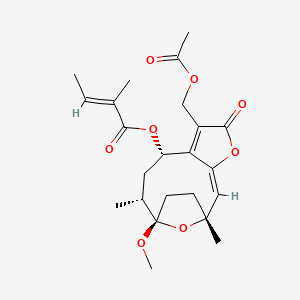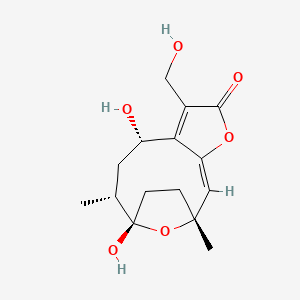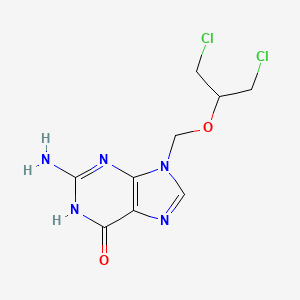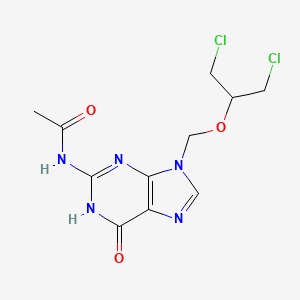
SR 1824
描述
SR 1824 是一种过氧化物酶体增殖物激活受体 γ (PPARγ) 的非激动剂配体。该化合物以其阻断细胞周期蛋白依赖性激酶 5 (Cdk5) 介导的磷酸化作用而闻名,这在糖尿病治疗中具有重要意义。 This compound 通过调节 PPARγ 的活性而显示出抗糖尿病作用,而不会激活它 .
科学研究应用
SR 1824 具有广泛的科学研究应用,包括:
化学: 用作研究 PPARγ 活性的调节及其对各种生化途径的影响的工具。
生物学: 研究其在调节基因表达和细胞代谢中的作用。
医学: 探索作为治疗糖尿病和其他代谢紊乱的潜在治疗剂。
工业: 用于开发针对 PPARγ 的新药和治疗策略。
作用机制
SR 1824 通过与 PPARγ 结合并阻止其被 Cdk5 磷酸化而发挥作用。这防止了参与葡萄糖和脂质代谢的基因失调,从而发挥抗糖尿病作用。 分子靶点包括 PPARγ 和 Cdk5,涉及的途径与胰岛素敏感性和代谢调节有关 .
类似化合物:
罗格列酮: PPARγ 的激动剂,用于治疗糖尿病。
吡格列酮: 另一种具有类似治疗应用的 PPARγ 激动剂。
比较: this compound 的独特之处在于它调节 PPARγ 的活性而不激活它,这与罗格列酮和吡格列酮不同,它们是完全激动剂。 这种独特的作用机制使 this compound 能够以可能与 PPARγ 激活相关的副作用更少的方式发挥抗糖尿病作用 .
生化分析
Biochemical Properties
SR 1824 plays a significant role in biochemical reactions, particularly in relation to the peroxisome proliferator-activated receptor γ (PPARγ). It interacts with this nuclear receptor and blocks the phosphorylation mediated by cyclin-dependent kinase 5 (Cdk5) . The nature of these interactions involves the modulation of gene expression, which is crucial in metabolic processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Specifically, it blocks Cdk5-mediated phosphorylation, which can cause dysregulation of genes whose expression is altered in conditions such as obesity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ. By acting as a non-agonist ligand, this compound blocks Cdk5-mediated phosphorylation . This action can lead to changes in gene expression, affecting the regulation of metabolic processes .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have potential therapeutic effects in the treatment of diabetes .
Metabolic Pathways
This compound is involved in the PPARγ pathway, interacting with this nuclear receptor and influencing metabolic processes
Transport and Distribution
It is likely that its interaction with PPARγ influences its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with PPARγ
准备方法
合成路线和反应条件: SR 1824 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化。
工业生产方法: this compound 的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。这可能包括使用连续流动反应器、自动化合成设备和严格的质量控制措施,以确保一致性和可扩展性。
化学反应分析
反应类型: SR 1824 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一种官能团取代一个官能团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
相似化合物的比较
Rosiglitazone: An agonist of PPARγ used in the treatment of diabetes.
Pioglitazone: Another PPARγ agonist with similar therapeutic applications.
Comparison: SR 1824 is unique in that it modulates PPARγ activity without activating it, unlike rosiglitazone and pioglitazone, which are full agonists. This unique mechanism of action allows this compound to exert anti-diabetic effects with potentially fewer side effects related to PPARγ activation .
属性
IUPAC Name |
2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMXDCXJXYASGW-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104890 | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338259-06-5 | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338259-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









